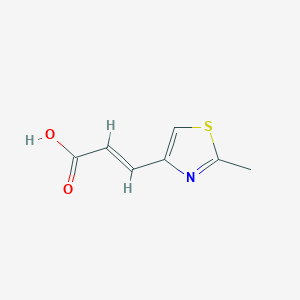

(E)-3-(2-Methylthiazol-4-yl)acrylic acid

Description

Significance of Thiazole-Containing Scaffolds in Medicinal Chemistry and Materials Science

The thiazole (B1198619) ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in the development of pharmacologically active agents. nih.gov This structural motif is present in numerous clinically approved drugs, demonstrating a wide array of biological activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.govmdpi.com The majority of these therapeutic agents are 2,4-disubstituted thiazole derivatives. nih.gov The versatility of the thiazole nucleus allows it to serve as a scaffold for designing multi-targeted inhibitors, for instance, those targeting both EGFR and VEGFR-2 in cancer therapy. nih.gov Beyond medicine, thiazole-based compounds are also explored in materials science, particularly in the development of antimicrobial polymers and coatings. researchgate.net

Role of the Alpha, Beta-Unsaturated Carboxylic Acid Moiety in Molecular Functionality

The alpha, beta-unsaturated carboxylic acid moiety is a highly reactive functional group that plays a crucial role in the biological activity of many compounds. This group can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles such as the thiol groups of cysteine residues in proteins. nih.gov This reactivity is often implicated in the mechanisms of action for various therapeutic agents. Additionally, the geometry of the double bond, in this case, the (E)-configuration, is critical for determining the specific interactions with biological targets. The synthesis of α,β-unsaturated carboxylic acids can be achieved through various methods, including the oxidation of corresponding aldehydes. maastrichtuniversity.nl

Rationale for Comprehensive Investigation of (E)-3-(2-Methylthiazol-4-yl)acrylic Acid

A detailed examination of this compound is warranted due to the combined functionalities of its thiazole and acrylic acid components. Understanding the interplay between these two moieties can provide insights for the design of novel therapeutic agents and functional materials.

| Property | Value | Source |

|---|---|---|

| CAS Number | 201142-75-8 | chemscene.com |

| Molecular Formula | C7H7NO2S | chemscene.comscbt.com |

| Molecular Weight | 169.2 g/mol | scbt.com |

This compound belongs to a larger family of thiazole-containing acrylic acid derivatives that have been investigated for various applications. For instance, related compounds have been synthesized and evaluated for their antihyperglycemic activity. researchgate.net The synthesis of similar thiazolyl-propenones has been reported, with some derivatives showing promising anticancer and antimicrobial activities. researchgate.net Research on other 3-(arylthio)acrylic acids has highlighted their potential as prodrugs and their interest as insecticides and larvicides. researchgate.net The study of this compound can, therefore, contribute to a deeper understanding of the structure-activity relationships within this class of compounds, potentially leading to the development of new molecules with tailored properties.

| Compound/Derivative Class | Biological Activity | Key Findings | Source |

|---|---|---|---|

| Thiazole-based derivatives | Antiproliferative, Antioxidant, Antibacterial | Some derivatives show potent inhibition of cancer cell lines and are effective against various bacteria. | nih.gov |

| 3-Aryl-2-{4-[4-(2,4-dioxothiazolidin-5-ylmethyl)phenoxy]-phenyl}-acrylic acid alkyl esters | Antihyperglycemic | Derivatives showed significant antihyperglycemic activity in rat models. | researchgate.net |

| 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones | Anticancer, Antimicrobial | Some compounds exhibited notable anticancer and antimicrobial properties. | researchgate.net |

| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | Antiproliferative | Certain derivatives demonstrated potent activity against lung cancer cells. | nih.gov |

| Copolymers with methacrylic thiazolium derivatives | Antimicrobial | Quaternized copolymers showed effective antimicrobial activity. | researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c1-5-8-6(4-11-5)2-3-7(9)10/h2-4H,1H3,(H,9,10)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGMDBLELDJXLS-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CS1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585423 | |

| Record name | (2E)-3-(2-Methyl-1,3-thiazol-4-yl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201142-75-8 | |

| Record name | (2E)-3-(2-Methyl-1,3-thiazol-4-yl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of E 3 2 Methylthiazol 4 Yl Acrylic Acid

Retrosynthetic Analysis of the (E)-3-(2-Methylthiazol-4-yl)acrylic Acid Framework

A logical retrosynthetic disconnection of the target molecule, this compound, points to two primary building blocks: a 2-methylthiazole-4-carbaldehyde and a two-carbon component that will form the acrylic acid moiety. This disconnection simplifies the synthetic challenge into two manageable parts: the synthesis of the substituted thiazole (B1198619) ring and the subsequent stereoselective olefination to introduce the (E)-acrylic acid side chain. The C-C double bond of the acrylic acid is a key target for disconnection, suggesting olefination reactions like the Wittig, Horner-Wadsworth-Emmons, or Knoevenagel condensation as plausible forward synthetic steps.

Classical and Contemporary Approaches for Thiazole Ring Synthesis Bearing a Methyl Substituent

For the synthesis of the requisite 2-methylthiazole-4-carbaldehyde, a suitable starting material would be a 3-halo-2-oxopropanal derivative. However, a more practical and widely used precursor is 2-methylthiazole-4-carboxaldehyde. achemblock.com This aldehyde can be synthesized through various routes. One patented method involves the reaction of alkyl 4-(halo)-2-chloroacetoacetate with thioacetamide (B46855) in the presence of an amine like triethylamine (B128534) to yield alkyl 4-halomethyl-2-methylthiazole-5-carboxylates, which can be further transformed into the desired aldehyde. google.com Another approach involves the reduction of a 4-methylthiazole-5-carboxylic acid derivative. google.com

Stereoselective Construction of the (E)-Acrylic Acid Moiety

The creation of the (E)-acrylic acid side chain with high stereoselectivity is critical for the synthesis of the target compound. Several powerful olefination reactions are well-suited for this transformation.

The Knoevenagel condensation is a versatile method for forming carbon-carbon double bonds. mdpi.com In the context of synthesizing this compound, this reaction would involve the condensation of 2-methylthiazole-4-carbaldehyde with malonic acid or a suitable derivative. The reaction is typically catalyzed by a base, such as piperidine (B6355638) or pyridine (B92270), and often leads to the (E)-isomer as the major product. researchgate.netnih.gov The use of specific catalysts, like boric acid or ionic liquids, can enhance reaction rates and yields under mild conditions. mdpi.comresearchgate.net The Doebner-Knoevenagel modification, which uses pyridine as both the solvent and catalyst, is particularly effective for the condensation of aldehydes with malonic acid, leading to α,β-unsaturated carboxylic acids. researchgate.net

Table 1: Catalysts for Knoevenagel Condensation

| Catalyst | Reaction Conditions | Key Advantages |

|---|---|---|

| Piperidine/Pyridine | Mild heating | Classical, well-established |

| Boric Acid | Aqueous ethanol, room temp. | Good catalytic activity, easy product purification mdpi.com |

| Ionic Liquids | Mild conditions | Enhanced rates, recyclability of catalyst researchgate.net |

The Wittig reaction and its modifications are cornerstone methods for alkene synthesis. nih.gov The Horner-Wadsworth-Emmons (HWE) reaction, a popular variant, is particularly renowned for its ability to generate (E)-alkenes with high stereoselectivity. wikipedia.orgorganic-chemistry.orgconicet.gov.ar This reaction employs a phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than the corresponding Wittig reagent, reacting with an aldehyde (in this case, 2-methylthiazole-4-carbaldehyde) to form the alkene. nih.govwikipedia.org

The HWE reaction typically utilizes a phosphonate ester, such as triethyl phosphonoacetate, which is deprotonated with a base (e.g., sodium hydride, sodium methoxide) to form the stabilized carbanion. organic-chemistry.org This carbanion then adds to the aldehyde, and subsequent elimination of a water-soluble phosphate (B84403) byproduct drives the reaction to completion and simplifies purification. organic-chemistry.org

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Reagent | Phosphonium ylide | Phosphonate carbanion |

| Stereoselectivity | Can produce both (E) and (Z) isomers | Predominantly forms (E)-alkenes wikipedia.orgorganic-chemistry.org |

| Basicity of Reagent | More basic | Less basic wikipedia.org |

| Byproduct | Triphenylphosphine oxide | Dialkyl phosphate organic-chemistry.org |

Achieving a high (E)-to-(Z) ratio is a key consideration. In the HWE reaction, several factors can influence the stereochemical outcome. The use of stabilized phosphonates, higher reaction temperatures, and certain metal salts (e.g., Li > Na > K) can favor the formation of the (E)-isomer. wikipedia.org The steric bulk of the aldehyde can also play a role. wikipedia.org

For the Knoevenagel condensation, the reaction conditions, including the choice of catalyst and solvent, can be optimized to maximize the yield of the desired (E)-isomer. researchgate.netnih.gov In many cases, the thermodynamic stability of the (E)-product drives the reaction towards its formation.

Purification and Isolation Methodologies for this compound

Following the synthesis, the crude product must be purified to isolate the this compound in high purity. Common purification techniques include:

Recrystallization: This is a primary method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is crucial and is determined by the solubility of the compound at different temperatures.

Acid-Base Extraction: Since the target molecule is a carboxylic acid, it can be selectively extracted into an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The aqueous layer can then be washed with an organic solvent to remove any non-acidic impurities. Subsequent acidification of the aqueous layer will precipitate the pure carboxylic acid, which can then be collected by filtration.

Chromatography: Column chromatography using silica (B1680970) gel or other stationary phases can be employed for more challenging separations, particularly if isomers or closely related impurities are present. The choice of eluent (solvent system) is optimized to achieve good separation.

The purity of the final product is typically assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and melting point analysis.

Derivatization and Functionalization of this compound

The structure of this compound offers multiple avenues for chemical modification. These transformations are crucial for structure-activity relationship (SAR) studies and for the development of new chemical entities with specific biological or material properties. The primary sites for derivatization include the carboxylic acid moiety, the methyl group at the C2 position of the thiazole ring, and the thiazole ring itself through substitution reactions.

Esterification and Amidation of the Carboxylic Acid Group

The carboxylic acid group is a prime site for derivatization through common reactions such as esterification and amidation. These modifications can significantly alter the compound's physicochemical properties, including solubility, lipophilicity, and metabolic stability.

Esterification: The esterification of acrylic acids can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. researchgate.netgoogle.com This equilibrium reaction is typically driven to completion by removing the water formed, often through azeotropic distillation. google.com For this compound, this reaction would yield the corresponding acrylate (B77674) esters. The kinetics of such reactions have been studied, showing they are often second-order reversible reactions. researchgate.net The choice of alcohol allows for the introduction of a wide variety of functional groups. For instance, continuous production methods for methyl acrylate involve feeding a mixture of acrylic acid and excess methanol (B129727) into a reactor with an esterification catalyst at temperatures around 75–90°C. google.com

Amidation: The synthesis of amides from the corresponding carboxylic acid is a fundamental transformation in medicinal chemistry. Thiazole carboxamide derivatives are frequently synthesized by activating the carboxylic acid group, followed by reaction with a primary or secondary amine. nih.gov Common coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP) are used to facilitate this reaction. nih.gov This methodology has been successfully applied to synthesize series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives and other thiazole carboxamides. nih.govresearchgate.net

| Starting Material | Reagents | Solvent | Conditions | Product Type | Reference |

| 2-(3-Methoxyphenyl)-4-methylthiazole-5-carboxylic acid | EDCI, DMAP, Substituted Aniline | Dichloromethane (DCM) | Stir for 48h under Argon | Thiazole-5-carboxamide | nih.gov |

| 2-Benzamido-4-methylthiazole-5-carboxylic acid | Thionyl chloride, Substituted Amine | Dry Pyridine | 0-5°C | Thiazole-5-carboxamide | researchgate.net |

| (4R)-2-Aryl-thiazolidine-4-carboxylic acid | EDCI, HOBt, Substituted Aniline | Not specified | Not specified | Thiazolidine-4-carboxamide | nih.gov |

This table presents examples of amidation reactions on thiazole-based carboxylic acids, which are analogous to the potential amidation of this compound.

Modification of the Methyl Group on the Thiazole Ring

The methyl group at the C2 position of the thiazole ring is another site for functionalization, although it is generally less reactive than the carboxylic acid group. Its modification can be used to introduce new functionalities or to probe its role in biological interactions.

Condensation Reactions: The C2-methyl group of a thiazole ring possesses some acidity and can participate in condensation reactions. For example, 2-methylthiazole (B1294427) is known to condense with aromatic aldehydes, which suggests that the methyl group of this compound could potentially undergo similar reactions to form styryl-like derivatives. slideshare.net

Oxidation: The methyl group can be a target for oxidation reactions. Studies on 2-methylbenzothiazole (B86508) have shown that the methyl group can be oxidized by hydroxyl radicals to form the corresponding aldehyde. researchgate.net This transformation introduces a reactive carbonyl group, which can serve as a handle for further derivatization, such as reductive amination or Wittig-type reactions.

| Reaction Type | Reagents/Conditions | Potential Product | Significance | Reference |

| Condensation | Aromatic Aldehyde, Base | Styryl-thiazole derivative | Extends conjugation, introduces new aryl groups | slideshare.net |

| Oxidation | OH Radicals (gas phase) | 2-Formylthiazole derivative | Introduces a reactive aldehyde functional group | researchgate.net |

| Metalation | n-Butyllithium | 2-Lithiomethylthiazole derivative | Creates a nucleophilic carbon for reaction with electrophiles | pharmaguideline.com |

This table outlines potential chemical modifications targeting the methyl group on the thiazole ring, based on reactivity data from similar compounds.

Halogenation and Other Electrophilic/Nucleophilic Substitutions on the Thiazole Ring

The thiazole ring itself can undergo substitution reactions, with the regioselectivity being influenced by the existing substituents. numberanalytics.com The electron-donating sulfur atom and the electron-withdrawing nitrogen atom create a distinct electronic profile. pharmaguideline.comnumberanalytics.com

Electrophilic Substitution: In thiazole systems, electrophilic substitution typically occurs at the C5 position, which is the most electron-rich carbon. pharmaguideline.comchemicalbook.comresearchgate.net The presence of an activating group at C2, like a methyl group, further facilitates electrophilic attack at C5. pharmaguideline.com Common electrophilic substitution reactions include:

Halogenation: Thiazoles can be halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). numberanalytics.com

Nitration: Nitration can be achieved with a mixture of nitric and sulfuric acids, though conditions must be carefully controlled. numberanalytics.comacs.org

Friedel-Crafts Acylation: This reaction can introduce an acyl group onto the ring, usually at the C5 position, in the presence of a Lewis acid catalyst. numberanalytics.com

For this compound, the C4 position is already substituted. Therefore, any electrophilic substitution would be strongly directed to the C5 position.

Nucleophilic Substitution: Nucleophilic attack on the thiazole ring is less common and generally targets the electron-deficient C2 position. pharmaguideline.comchemicalbook.com This reaction typically requires the presence of a good leaving group at the C2 position or activation of the ring through quaternization of the ring nitrogen. pharmaguideline.com Given that the C2 position in the target molecule is occupied by a methyl group, direct nucleophilic substitution at this position is not a feasible pathway without prior modification.

| Reaction | Reagent | Preferred Position | Directing Influence | Reference |

| Halogenation | NBS, NCS | C5 | C2-Methyl (activating) | pharmaguideline.comnumberanalytics.com |

| Nitration | HNO₃/H₂SO₄ | C5 | C2-Methyl (activating) | numberanalytics.comacs.org |

| Friedel-Crafts Acylation | Acyl Halide, Lewis Acid | C5 | C2-Methyl (activating) | numberanalytics.com |

This table summarizes the expected regiochemical outcome for electrophilic substitution reactions on a 2-methyl-4-substituted thiazole ring.

Formation of Conjugates and Hybrid Molecules

A powerful strategy in drug discovery is the creation of hybrid molecules, where two or more pharmacophores are linked together to produce a single molecule with a potentially synergistic or multi-target profile. This compound is an excellent scaffold for developing such conjugates.

Thiazole-Triazole Hybrids: One approach involves the modification of the thiazole scaffold to include a reactive handle, such as a propargyl ether, which can then undergo a 1,3-dipolar cycloaddition ("click reaction") with various azides. This has been used to create a library of thiazole-1,2,3-triazole hybrids from a precursor, ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. ajgreenchem.com

Thiazole-Coumarin/Benzofuran (B130515) Hybrids: Another strategy involves S-alkylation of a mercaptothiazole intermediate with bromoacetylated coumarins or benzofurans. This has been demonstrated in the synthesis of novel thiazole-based derivatives where the thiazole ring is linked via a thioacetyl bridge to a coumarin (B35378) or benzofuran moiety. nih.gov

Other Hybrids: The thiazole core has been incorporated into a wide range of other hybrid structures, including pyrazolyl-thiazole derivatives and coumarin-thiazoline hybrids, highlighting the versatility of the thiazole ring as a central building block in medicinal chemistry. nih.gov

| Hybrid Type | Linkage Strategy | Precursors | Resulting Scaffold | Reference |

| Thiazole-Triazole | 1,3-Dipolar Cycloaddition | Propargylated thiazole, organic azides | Thiazole-methoxy-phenyl-triazole | ajgreenchem.com |

| Thiazole-Coumarin | S-alkylation | Mercaptothiazole, bromoacetyl coumarin | Thiazolyl-thio-acetyl-coumarin | nih.gov |

| Thiazole-Benzofuran | S-alkylation | Mercaptothiazole, bromoacetyl benzofuran | Thiazolyl-thio-acetyl-benzofuran | nih.gov |

| Pyrazolyl-Thiazole | Cycloaddition Reaction | Not specified | Pyrazolyl-thiazole | nih.gov |

This table showcases various strategies for creating hybrid molecules incorporating a thiazole ring, demonstrating pathways applicable to the derivatization of this compound.

Exploration of Biological Activities and Pharmacological Potential of E 3 2 Methylthiazol 4 Yl Acrylic Acid

Antimicrobial Activity Investigations

The thiazole (B1198619) ring is a core structural motif in a variety of synthetic compounds and natural products that exhibit a wide range of antimicrobial activities. These compounds have been evaluated against diverse panels of pathogenic microorganisms, including bacteria and fungi.

Thiazole derivatives have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action for many of these compounds involves the disruption of the bacterial cell wall integrity, leading to cell death. nih.gov

Numerous studies have highlighted the potent activity of thiazole-containing molecules against Gram-positive bacteria. For instance, a series of novel 2,3-diaryl-thiazolidin-4-ones exhibited antibacterial activity against six Gram-positive and Gram-negative bacteria, with Staphylococcus aureus being one of the tested strains. nih.gov In another study, copolymers incorporating a methacrylic thiazolium derivative displayed significant antimicrobial character against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values as low as 8 µg/mL for copolymers with higher molar fractions of the active monomer. researchgate.netresearchgate.net Furthermore, certain 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole derivatives showed activity against S. aureus ATCC 25923, although this was inferior to the reference drug. nih.gov

The antibacterial spectrum of thiazole derivatives often extends to Gram-negative bacteria. The aforementioned 2,3-diaryl-thiazolidin-4-ones were also active against Gram-negative pathogens, with Salmonella Typhimurium being the most sensitive. nih.gov Similarly, copolymers of 2-hydroxyethyl methacrylate (B99206) (HEMA) and a methacrylic thiazolium derivative demonstrated activity against Gram-negative bacteria. nih.govresearchgate.net Specific derivatives, such as a thiophene-substituted compound, have shown promising results against Escherichia coli and Pseudomonas aeruginosa, with MICs in the range of 5–10 µg/mL. nih.gov

A significant area of research has been the evaluation of thiazole compounds against drug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA). Arylthiazole antibiotics have been identified that can target intracellular MRSA. nih.gov For example, a cationic polymer with thiazolium groups exhibited excellent antibacterial activity against MRSA, with a MIC value of 78 µg/mL. nih.govresearchgate.net Some of the most active 2,3-diaryl-thiazolidin-4-ones were found to be more potent against MRSA, P. aeruginosa, and E. coli than ampicillin. nih.gov

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Cationic Polymer with Thiazolium Groups | Methicillin-resistant Staphylococcus aureus (MRSA) | 78 | nih.govresearchgate.net |

| Thiophene-Substituted 2-(4-(1-thiazol-2-yl)-2-pyrazolin-3-yl)-1,2,3-triazol-1-yl)-1,3,4-thiadiazole | Escherichia coli | 5-10 | nih.gov |

| Thiophene-Substituted 2-(4-(1-thiazol-2-yl)-2-pyrazolin-3-yl)-1,2,3-triazol-1-yl)-1,3,4-thiadiazole | Pseudomonas aeruginosa | 5-10 | nih.gov |

| Thiophene-Substituted 2-(4-(1-thiazol-2-yl)-2-pyrazolin-3-yl)-1,2,3-triazol-1-yl)-1,3,4-thiadiazole | Staphylococcus aureus | 5-10 | nih.gov |

| 2-(3-(Thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole derivatives | Pseudomonas aeruginosa ATCC 29853 | 15.625–31.25 | nih.gov |

In addition to their antibacterial properties, many thiazole derivatives have been investigated for their antifungal potential. These compounds have shown activity against a range of fungal pathogens, including various Candida species. For example, some 2,3-diaryl-thiazolidin-4-ones demonstrated antifungal activity that exceeded or was equipotent to the reference drugs bifonazole (B1667052) and ketoconazole. nih.gov A series of 3-(1,2,4-triazol-3-yl)-4-thiazolidinones were evaluated against Candida albicans and Candida glabrata. mdpi.com Furthermore, certain 2-(pyrazol-4-yl)-methylylidenehydrazinyl-thiazole derivatives have been assayed for their antifungal activity against Candida sp. nih.gov A structurally related compound, (E)-3-(furan-2-yl)acrylic acid, has been studied for its antifungal effects against several Candida species, with MIC values ranging from 64 to 512 µg/mL. nih.gov

Table 2: Antifungal Activity of Selected Thiazole and Related Derivatives

| Compound/Derivative Class | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| (E)-3-(Furan-2-yl)acrylic acid | Candida albicans | 64-512 | nih.gov |

| (E)-3-(Furan-2-yl)acrylic acid | Candida tropicalis | 64-512 | nih.gov |

| 2-(5-(3-(1,2,3-triazol-4-yl)-pyrazol-4-yl)-2-pyrazolin-1-yl)-thiazole derivative | Candida albicans NRRL Y-477 | 200 | nih.gov |

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of thiazole derivatives. Research has indicated that the nature and position of substituents on the thiazole ring and any associated heterocyclic systems significantly influence the biological activity. For instance, in a series of 2-(5-(3-(1,2,3-triazol-4-yl)-pyrazol-4-yl)-2-pyrazolin-1-yl)-thiazole derivatives, the substitution pattern on both the pyrazoline and thiazole moieties was found to be important for antibacterial activity. nih.govmdpi.com The introduction of a thiophene (B33073) substituent in certain thiazole derivatives has been shown to enhance activity against both Gram-negative and Gram-positive bacteria. nih.gov For some 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole derivatives, specific substitutions led to superior activity against P. aeruginosa compared to amoxicillin. nih.gov These SAR insights are valuable for the rational design of new and more effective thiazole-based antimicrobial agents.

Antibacterial Efficacy and Spectrum of Action

Anticancer and Cytotoxic Potential

The thiazole scaffold is a recognized privileged structure in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs. nih.gov Derivatives of (E)-3-(2-Methylthiazol-4-yl)acrylic acid have been synthesized and evaluated for their potential as anticancer agents, showing varied efficacy against different cancer cell lines.

In Vitro Cytotoxicity Assays against Diverse Cancer Cell Lines

A number of studies have investigated the in vitro cytotoxic effects of derivatives of this compound against various human cancer cell lines. These assays are crucial for the initial screening and identification of compounds with potential therapeutic value.

One study reported the synthesis of a series of 2,4-disubstituted thiazole derivatives and their evaluation for anticancer activity. nih.gov The antiproliferative effects of these compounds were tested against a panel of four human cancer cell lines. nih.gov Notably, some of these derivatives demonstrated significant cytotoxic effects. nih.gov

In a different study, a hybrid isoindole-thiazole derivative, (E)-2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione, was synthesized and screened by the National Cancer Institute (NCI) against approximately sixty cancer cell lines. researchgate.net This compound exhibited notable antimitotic activity, with mean GI50 and TGI values of 15.72/50.68 μM. researchgate.net It showed the most potent cytotoxic effects against the non-small cell lung cancer cell line NCI-H460 and the breast cancer cell line MDA-MB-468. researchgate.net

Another investigation focused on novel thiazole-based derivatives as tubulin polymerization inhibitors. nih.gov The synthesized compounds were assessed for their cytotoxic activities against four human cancer cell lines, with some exhibiting significant activity. nih.gov

Furthermore, a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives were synthesized and evaluated for their antiproliferative activity using the A549 human lung adenocarcinoma cell model. nih.gov Several of these compounds, particularly oxime and carbohydrazide (B1668358) derivatives, displayed low micromolar activity, surpassing the efficacy of the standard chemotherapeutic agent cisplatin. nih.gov These promising compounds also showed potent antiproliferative activity against H69 small-cell lung carcinoma cells and their anthracycline-resistant counterparts. nih.gov

The table below summarizes the cytotoxic activity of a selection of this compound derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| (E)-2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | NCI-60 Panel | Mean GI50: 15.72 µM | researchgate.net |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid oxime derivative 21 | A549 (Lung) | IC50: 5.42 µM | nih.gov |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid oxime derivative 22 | A549 (Lung) | IC50: 2.47 µM | nih.gov |

| Thiazole-2-acetamide derivative 10a | Four cancer cell lines | Average GI50: 6 µM | nih.gov |

| Thiazole-2-acetamide derivative 10o | Four cancer cell lines | Average GI50: 7 µM | nih.gov |

| Thiazole-2-acetamide derivative 13d | Four cancer cell lines | Average GI50: 8 µM | nih.gov |

Elucidation of Potential Mechanisms of Action (e.g., inhibition of cellular processes, enzyme modulation)

Research into the anticancer potential of this compound derivatives has also focused on understanding their mechanisms of action. A primary mechanism identified for some of these compounds is the inhibition of tubulin polymerization. nih.gov Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division. nih.gov By inhibiting tubulin polymerization, these compounds can disrupt mitosis and lead to cancer cell death. nih.gov For instance, certain 2,4-disubstituted thiazole derivatives have been specifically designed and evaluated as tubulin polymerization inhibitors. nih.gov

Another investigated mechanism involves the induction of apoptosis, or programmed cell death. Some thiazole derivatives have been shown to activate caspases, which are key enzymes in the apoptotic pathway, and modulate the levels of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl2. nih.gov

Furthermore, the overexpression of efflux pumps like P-glycoprotein (P-gp) is a major cause of multidrug resistance in cancer. mdpi.com Some peroxide-containing compounds have been shown to inhibit P-gp, suggesting a potential mechanism to overcome drug resistance. mdpi.com While not directly about this compound, this highlights a potential avenue of investigation for its derivatives.

SAR in the Context of Antineoplastic Activity

Structure-Activity Relationship (SAR) studies are crucial for optimizing the anticancer potency of lead compounds. For derivatives of this compound, several SAR studies have provided valuable insights.

In one study of N-(4-(3-aminophenyl)thiazol-2-yl)acetamides, modifications to the acetamide (B32628) function and the substitution pattern of the benzenesulfonamide (B165840) ring were explored. nih.gov This led to the identification of a new lead compound with enhanced potency. nih.gov

Another study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives revealed that the presence of an oxime moiety significantly boosted antiproliferative activity. nih.gov Compounds bearing a hydroxyimino group demonstrated the most potent cytotoxicity against A549 lung cancer cells. nih.gov This suggests that the oxime functionality is critical for the bioactivity of these compounds. nih.gov

Modifications to other parts of the molecule have also been investigated. For example, in a series of 4-substituted methoxybenzoyl-aryl-thiazoles, the introduction of a carbonyl group linker and a thiazole ring significantly enhanced growth inhibition of melanoma and prostate cancer cells. nih.gov

Enzyme Inhibition Studies

In addition to their direct cytotoxic effects, derivatives of this compound have been investigated for their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation.

Screening for Inhibition of Key Metabolic Enzymes

The screening of compound libraries against key metabolic enzymes is a common strategy in drug discovery. Glutathione S-transferases (GSTs) are a superfamily of enzymes involved in the detoxification of various compounds, including chemotherapeutic agents. nih.gov Overexpression of certain GSTs, like Glutathione S-Transferase Omega 1 (GSTO1-1), has been linked to chemoresistance in cancer cells. nih.gov

Investigation of Specific Enzyme Targets (e.g., MurB enzyme, 14a-lanosterol demethylase, Glutathione S-Transferase Omega 1 (GSTO1-1), TACE)

Several specific enzymes have been identified as potential targets for derivatives of this compound.

MurB enzyme: While primarily a target for antibacterial agents, the inhibition of Mur enzymes has been explored in various contexts. nih.gov The MurB enzyme is involved in the biosynthesis of peptidoglycan, a crucial component of bacterial cell walls. nih.gov

14α-lanosterol demethylase (CYP51A1): This enzyme is a key player in the biosynthesis of cholesterol. nih.govwikipedia.org As cancer cells often have an increased demand for cholesterol, inhibiting CYP51A1 is a potential anticancer strategy. nih.gov

Glutathione S-Transferase Omega 1 (GSTO1-1): As mentioned, GSTO1-1 is implicated in cancer drug resistance. nih.gov A high-throughput screen identified a class of selective and irreversible α-chloroacetamide inhibitors of GSTO1. nih.gov While not directly this compound, this highlights the potential of targeting GSTO1-1 with small molecules.

TNF-α converting enzyme (TACE): TACE is involved in the release of the pro-inflammatory cytokine TNF-α. While not a primary focus in the provided context, its inhibition is relevant in inflammatory diseases.

The table below provides a summary of the enzymes targeted by derivatives related to this compound.

| Enzyme Target | Relevance | Compound Class | Reference |

| Tubulin | Anticancer (disruption of mitosis) | 2,4-disubstituted thiazoles | nih.gov |

| Caspases | Anticancer (induction of apoptosis) | Thiazole derivatives | nih.gov |

| SIRT2 and EGFR | Anticancer | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | nih.gov |

| VEGFR-2 | Anticancer (inhibition of angiogenesis) | Thiazole derivatives | mdpi.com |

| Glutathione S-Transferase Omega 1 (GSTO1-1) | Anticancer (overcoming chemoresistance) | α-chloroacetamides | nih.gov |

| 14α-lanosterol demethylase (CYP51A1) | Anticancer (cholesterol biosynthesis inhibition) | Steroidal substrate analogues, flavonoids | nih.govnih.gov |

Anti-inflammatory and Immunomodulatory Effects

The structural components of this compound, namely the acrylic acid and thiazole ring, are well-represented in compounds known for their anti-inflammatory properties. This suggests a potential for the title compound to exhibit similar activities.

Research into structurally related acrylic acid derivatives has revealed their capacity to inhibit key enzymes in the inflammatory cascade. For instance, a series of (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids have been identified as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) researchgate.net. COX-2 and 5-LOX are critical enzymes responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent pro-inflammatory mediators. The acrylic acid moiety is considered a suitable scaffold for designing such inhibitors researchgate.net.

Furthermore, various pyrrole (B145914) and fused pyrrole compounds, which also feature structures capable of modulating inflammatory responses, have been shown to decrease the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), as well as C-reactive protein (CRP) and histamine (B1213489) nih.gov. Given that the thiazole nucleus is a key component of many anti-inflammatory agents, it is plausible that this compound could influence these signaling pathways. Protic imidazolium (B1220033) salts incorporating an (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate component have demonstrated noteworthy anti-inflammatory activity, further highlighting the potential of the acrylate (B77674) structure in this context researchgate.net.

Table 1: Inhibition of Inflammatory Mediators by Related Compound Classes

| Compound Class | Mediator/Enzyme Inhibited | Reference |

|---|---|---|

| (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids | COX-2, 5-LOX | researchgate.net |

| Pyrrole and Fused Pyrrole Compounds | IL-1β, TNF-α, CRP, Histamine | nih.gov |

Currently, there is a lack of specific research data on the direct immunosuppressive or immunostimulatory properties of this compound. The general anti-inflammatory activities of related compounds, which involve the modulation of pro-inflammatory mediators, suggest a potential for immunomodulatory effects. However, dedicated studies are required to ascertain whether this compound acts as an immunosuppressant or an immunostimulant.

Neuroprotective Activity Evaluation

The thiazole moiety is a key structural feature in various compounds investigated for their neuroprotective effects. Derivatives of 4-methylthiazole (B1212942) have shown promise in protecting neurons from damage. For example, N-adamantyl-4-methylthiazol-2-amine has been reported to protect against amyloid β-induced oxidative stress in the hippocampus by attenuating the production of pro-inflammatory cytokines like TNF-α and IL-1β, and by modulating the Nrf2/HO-1 pathway to maintain redox balance nih.gov.

Other research has focused on synthesizing novel 4-methylthiazole derivatives to identify new neuroprotective scaffolds nih.gov. These studies have shown that specific substitutions on the thiazole ring are critical for neuroprotective efficacy against conditions like oxygen-glucose deprivation and excitotoxicity nih.gov. Furthermore, certain 2-amino-1,3,4-thiadiazole (B1665364) derivatives have demonstrated protective action in neuronal cultures exposed to neurotoxic conditions, suggesting a broader potential for thiazole-containing compounds in neuroprotection nih.govnih.gov. While these findings are for related structures, they provide a strong rationale for investigating the neuroprotective potential of this compound.

Table 2: Neuroprotective Mechanisms of Related Thiazole Derivatives

| Compound/Derivative | Protective Mechanism | Model System | Reference |

|---|---|---|---|

| N-adamantyl-4-methylthiazol-2-amine | Attenuation of oxidative stress and inflammation | Amyloid β-treated mouse hippocampus | nih.gov |

| 4-Methyl-5-(phenyl(1H-1,2,3-triazol-1-yl)methyl)thiazole derivatives | Protection against oxygen-glucose deprivation and excitotoxicity | Primary neurons | nih.gov |

Other Potential Biological Activities

Beyond inflammation and neuroprotection, the structural motifs of this compound suggest potential in other therapeutic areas, such as antioxidant and antidiabetic applications.

Thiazole derivatives are recognized for their ability to scavenge free radicals. The 2-aminothiazole (B372263) scaffold, in particular, is a recurring feature in compounds with significant antioxidant properties mdpi.com. Studies on various 2-amino-5-methylthiazol derivatives containing a 1,3,4-oxadiazole-2-thiol (B52307) moiety have demonstrated significant radical scavenging potential in assays such as DPPH, hydroxyl, nitric oxide, and superoxide (B77818) radical scavenging nih.gov. The presence of electron-donating substituents often enhances this activity nih.gov.

Similarly, 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives have shown potent DPPH free radical scavenging activity nih.gov. The antioxidant potential of phenolic thiazoles has also been extensively evaluated, with their activity attributed to hydrogen atom transfer, electron transfer, or chelation of transition metals nih.gov. These findings strongly suggest that this compound, by virtue of its thiazole ring, is likely to possess antioxidant properties.

Table 3: Radical Scavenging Activity of Related Thiazole Derivatives

| Compound Series | Assay | Key Findings | Reference |

|---|---|---|---|

| 2-Amino-5-methylthiazol-1,3,4-oxadiazole-2-thiol derivatives | DPPH, Hydroxyl, Nitric Oxide, Superoxide Radical Scavenging | Significant radical scavenging potential | nih.gov |

| 2-Benzamido-4-methylthiazole-5-carboxylic acid derivatives | DPPH Free Radical Scavenging | Potent scavenging activity | nih.gov |

The thiazole ring is a core component of thiazolidinediones, a class of drugs used to treat type 2 diabetes by acting as insulin (B600854) sensitizers. Research into other thiazole derivatives has revealed their potential as antihyperglycemic agents. For instance, derivatives of 2-(substituted phenyl)-3-{[4-(1-naphthyl)-1,3-thiazol-2-yl] amino}-4-oxo-1,3-thiazolidin-5-ylacetic acid have shown blood glucose-lowering ability in animal models nih.gov.

Furthermore, 2-aminobenzothiazole (B30445) derivatives have been evaluated for their antidiabetic effects, with some compounds demonstrating the ability to reduce blood glucose levels and improve lipid profiles in diabetic rat models mdpi.com. The antidiabetic activity of many thiazole-based compounds is associated with their agonist effect on peroxisome proliferator-activated receptor-gamma (PPARγ) mdpi.com. Additionally, novel 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones have been synthesized and shown to possess good antidiabetic potential through α-amylase inhibition and anti-glycation activities nih.gov. The combination of a thiazole ring and an acrylic acid moiety in the title compound makes it a candidate for investigation in the context of diabetes and hyperglycemia.

Table 4: Antidiabetic Mechanisms of Related Thiazole Derivatives

| Compound Class | Proposed Mechanism of Action | Model | Reference |

|---|---|---|---|

| Thiazolidinone derivatives of acetic acid | Blood glucose lowering | Alloxan-induced diabetic rats | nih.gov |

| 2-Aminobenzothiazole derivatives | PPARγ agonism | T2D rat model | mdpi.com |

Antitubercular Activity

While direct studies on the antitubercular activity of this compound are not extensively documented in publicly available research, the broader class of thiazole derivatives has shown significant promise in the development of new antituberculosis agents. The thiazole nucleus is considered an important pharmacophore, appearing in various pharmaceutical agents.

Research into related thiazole structures has demonstrated their potential. For instance, a series of novel thiazolylhydrazone derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some of these compounds exhibited significant inhibition of the H37Rv strain of M. tuberculosis at a concentration of 6.25 µg/mL. These findings underscore the potential of the thiazole scaffold in the design of new antitubercular drugs.

Furthermore, medicinal chemistry efforts have focused on 2-aminothiazole derivatives as effective antimycobacterial compounds. Specifically, a series of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides have been reported to possess growth inhibitory activity against Mycobacterium tuberculosis strains. These studies highlight the importance of the thiazole ring in achieving antitubercular efficacy and suggest that derivatives, such as this compound, could warrant further investigation in this therapeutic area.

Table 1: Antitubercular Activity of Selected Thiazole Derivatives

| Compound/Derivative Class | Target Organism | Activity/Findings | Reference |

| Thiazolylhydrazone derivatives | Mycobacterium tuberculosis H37Rv | Significant inhibition at 6.25 µg/mL. | , |

| 5-(2-Aminothiazol-4-yl)isoxazole-3-carboxamides | Mycobacterium tuberculosis | Growth inhibitory activity. | |

| 1,3-Thiazolidine-4-ones | Mycobacterium tuberculosis H37Rv | Varying degrees of inhibition, with some compounds showing 90% inhibition at 6.25 µg/mL. |

Antiviral Properties

The antiviral potential of this compound has not been specifically detailed in the reviewed literature. However, the thiazole scaffold is a recurring motif in compounds investigated for antiviral activity. Thiazole derivatives have been reported to inhibit a wide range of viruses, including influenza viruses, coronaviruses, herpes viruses, and others.

For example, some novel aminothiazole derivatives have been synthesized and shown to possess significant antiviral activity against the influenza A virus. Similarly, derivatives of thiazolidine-4-carboxylic acid have been identified as potent inhibitors of influenza neuraminidase. The benzothiazole (B30560) moiety, a fusion of benzene (B151609) and thiazole rings, has also been a focus of antiviral drug development, with derivatives showing activity against viruses such as Human Immunodeficiency Virus (HIV) and Human Cytomegalovirus (HCMV).

These studies on related thiazole-containing compounds suggest that the thiazole ring is a valuable pharmacophore for the design of new antiviral agents.

Table 2: Antiviral Activity of Selected Thiazole Derivatives

| Compound/Derivative Class | Target Virus | Activity/Findings | Reference |

| Aminothiazole derivatives | Influenza A | Significant antiviral activity. | |

| Thiazolidine-4-carboxylic acid derivatives | Influenza Neuraminidase | Potent inhibitory activity. | |

| Benzothiazole derivatives | HIV, HCMV | Active against various viruses. |

Anticonvulsant Effects

For instance, research on 1-[(2-Arylthiazol-4-yl)methyl]azoles revealed that some compounds in this series displayed noticeable anticonvulsant activity in both pentylenetetrazole (PTZ) and maximal electroshock (MES) seizure models in mice. Another study focused on thiazole-bearing hybrids based on 2-imino-4-thiazolidinone and 2,4-dioxothiazolidine-5-carboxylic acid cores, identifying compounds with excellent anticonvulsant activity in both PTZ and MES tests.

The consistent appearance of anticonvulsant activity in various thiazole derivatives suggests that this heterocyclic system is a key pharmacophore for interacting with targets in the central nervous system related to seizure activity.

Table 3: Anticonvulsant Activity of Selected Thiazole Derivatives

| Compound/Derivative Class | Seizure Model | Activity/Findings | Reference |

| 1-[(2-Arylthiazol-4-yl)methyl]azoles | PTZ and MES | Noticeable anticonvulsant activity. | |

| Thiazole-bearing 4-Thiazolidinones | PTZ and MES | Excellent anticonvulsant activity. | |

| Thiazolidin-4-one substituted thiazoles | MES and scPTZ | Varying degrees of antiepileptic potency. |

Antihypertensive Properties

There is no specific research detailing the antihypertensive properties of this compound. However, the broader class of thiazole derivatives has been investigated for its potential in managing hypertension.

Studies have shown that certain thiazole derivatives exhibit antihypertensive effects through mechanisms such as α-blocking activity. For example, a series of thiazole derivatives bearing a pyrazole (B372694) moiety were synthesized and showed good antihypertensive α-blocking activity with low toxicity when compared to the reference drug Minoxidil. Another study on thiazole-thiadiazole derivatives also reported antihypertensive activity in rats using the Tail Cuff method.

These findings indicate that the thiazole nucleus can serve as a scaffold for the development of new antihypertensive agents.

Table 4: Antihypertensive Activity of Selected Thiazole Derivatives

| Compound/Derivative Class | Proposed Mechanism/Test Model | Activity/Findings | Reference |

| Thiazole derivatives with pyrazole moiety | α-blocking activity | Good antihypertensive activity. | , |

| Thiazole-thiadiazole derivatives | Tail Cuff method (rats) | Antihypertensive activity observed. |

Antiparasitic and Antimalarial Activity

Specific studies on the antiparasitic and antimalarial activity of this compound are not found in the reviewed literature. Nevertheless, the thiazole scaffold is a recognized pharmacophore in the design of antiparasitic and, in particular, antimalarial agents.

Research has demonstrated the potential of various thiazole derivatives against parasitic infections. For example, a study on 2-amino-4-arylthiazole derivatives identified compounds with potent in vitro activity against Giardia intestinalis, with some derivatives showing higher potency than the standard drug metronidazole. In the context of malaria, numerous thiazole-containing compounds have been synthesized and evaluated for their activity against Plasmodium falciparum. For instance, novel thiazole hydrazine (B178648) derivatives have shown moderate to good antimalarial activity.

The consistent finding of antiparasitic and antimalarial properties among diverse thiazole derivatives underscores the potential of this chemical class in the development of new treatments for these infectious diseases.

Table 5: Antiparasitic and Antimalarial Activity of Selected Thiazole Derivatives

| Compound/Derivative Class | Target Organism | Activity/Findings | Reference |

| 2-Amino-4-arylthiazole derivatives | Giardia intestinalis | Potent in vitro activity, some exceeding metronidazole. | |

| Thiazole hydrazine derivatives | Plasmodium falciparum | Moderate to good antimalarial activity. |

Computational Chemistry and Molecular Modeling Investigations of E 3 2 Methylthiazol 4 Yl Acrylic Acid

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental electronic and structural properties of a molecule from first principles. These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to provide detailed information about electron distribution and energy.

For (E)-3-(2-Methylthiazol-4-yl)acrylic acid, such calculations would typically be performed using a specific functional (like B3LYP) and a basis set (such as 6-311G(d,p)) to ensure a balance between accuracy and computational cost. researchgate.net

Electronic Structure Characterization (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

A primary goal of quantum chemical calculations is to characterize the electronic landscape of the molecule. This involves analyzing the distribution of electrons and the energies of the molecular orbitals.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. For analogous thiazole (B1198619) derivatives, the HOMO is often located on the thiazole ring, while the LUMO can be distributed across the acrylic acid moiety, indicating the sites for electrophilic and nucleophilic attack, respectively. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged or polar species. The map uses a color scale to indicate charge distribution: red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential. For this compound, an MEP analysis would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the thiazole ring, highlighting these as potential hydrogen bond acceptors. researchgate.netresearchgate.net

Table 1: Exemplary Quantum Chemical Properties for this compound This table presents hypothetical data to illustrate how results from quantum chemical calculations would be reported.

| Parameter | Exemplary Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Reflects chemical reactivity and stability. |

| Dipole Moment | 3.2 Debye | Measures the overall polarity of the molecule. |

Conformational Analysis and Stability Studies

This compound has several rotatable bonds, leading to different possible three-dimensional arrangements or conformations. Conformational analysis aims to identify the most stable conformer(s), which are those at the lowest points on the potential energy surface. By systematically rotating the bonds connecting the thiazole ring, the acrylic acid group, and the methyl group, and calculating the energy of each resulting geometry, a potential energy landscape can be mapped. This analysis is crucial because the biological activity of a molecule is often dictated by its preferred conformation.

Prediction of Chemical Reactivity and Reaction Pathways

The electronic structure data derived from quantum chemical calculations can be used to predict the molecule's reactivity. For instance, the calculated partial charges on each atom can indicate which sites are more susceptible to attack. The acrylic acid moiety, for example, is known to participate in Michael additions, and computational studies can help predict the feasibility and mechanism of such reactions. researchgate.net By modeling the interaction of this compound with a nucleophile, researchers can calculate the activation energy for the reaction, providing insight into its kinetics. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is most commonly used to predict the interaction between a small molecule ligand and a macromolecular target, such as an enzyme or a receptor. This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Binding Modes and Affinities with Biological Macromolecules (e.g., enzymes, receptors, DNA)

In a molecular docking study of this compound, the compound would be virtually screened against the three-dimensional structure of a biological target. Thiazole derivatives have been investigated as inhibitors of various enzymes, including tubulin and aromatase. nih.govmdpi.com The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site of the protein and scores them based on a scoring function, which estimates the binding affinity. The results provide a prediction of the most stable binding mode and a corresponding binding energy or docking score. A more negative binding energy generally indicates a more stable complex and higher predicted affinity.

Table 2: Exemplary Molecular Docking Results for this compound with a Hypothetical Enzyme Target This table presents hypothetical data to illustrate the typical output of a molecular docking study.

| Parameter | Value | Description |

|---|---|---|

| Binding Affinity | -7.8 kcal/mol | Estimated free energy of binding. A more negative value suggests stronger binding. |

| Interacting Residues | TYR 83, SER 122, PHE 215 | Amino acid residues in the enzyme's active site that are predicted to interact with the ligand. |

| Hydrogen Bonds | 2 | Number of predicted hydrogen bonds between the ligand and the protein. |

| Hydrophobic Interactions | 4 | Number of key hydrophobic contacts. |

Identification of Key Interaction Motifs (e.g., hydrogen bonding, hydrophobic interactions)

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are critical for molecular recognition and biological activity.

Hydrogen Bonding: The carboxylic acid group of this compound can act as both a hydrogen bond donor (from the hydroxyl group) and an acceptor (at the carbonyl oxygen). The nitrogen atom in the thiazole ring is also a potential hydrogen bond acceptor. Docking simulations would identify specific amino acid residues (like serine, threonine, or histidine) in the binding pocket that could form these crucial hydrogen bonds. nih.gov

Hydrophobic Interactions: The methyl group and the thiazole ring itself can form hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and phenylalanine in the enzyme's active site. nih.gov These interactions are a major driving force for the binding of small molecules to proteins.

Pi-Interactions: The aromatic thiazole ring can engage in pi-pi stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, or cation-pi interactions with positively charged residues like lysine (B10760008) and arginine.

By identifying these key interaction motifs, researchers can understand the structural basis for the compound's potential biological activity and can rationally design modifications to improve its potency and selectivity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. nih.govnih.gov These simulations can provide detailed insights into the behavior of a ligand-protein complex, including its stability and the conformational changes that occur upon binding.

Analysis of Ligand-Protein Complex Stability and Dynamics in Solvation

MD simulations are instrumental in assessing the stability of a ligand-protein complex within a biological environment, which is typically an aqueous solution. By simulating the complex over an extended period, researchers can analyze various parameters to understand the dynamics of their interaction. Key metrics in this analysis include the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the formation of hydrogen bonds. ajchem-a.comdovepress.com

For a hypothetical complex of this compound with a target protein, an MD simulation would track the RMSD of the protein's backbone atoms to see if the complex reaches a stable equilibrium. A stable complex would exhibit fluctuations around an average value after an initial equilibration period. The RMSF of individual amino acid residues would highlight flexible regions of the protein, which could be crucial for ligand binding and function. The persistence of hydrogen bonds and other non-covalent interactions between the ligand and protein throughout the simulation is a strong indicator of binding stability. dovepress.com

To illustrate, a hypothetical MD simulation of this compound bound to a kinase could yield the data presented in Table 1.

Table 1: Illustrative Molecular Dynamics Simulation Data for a this compound-Kinase Complex

| Simulation Time (ns) | Protein RMSD (Å) | Ligand RMSF (Å) | Key Hydrogen Bonds |

| 0 | 0.00 | 0.00 | Asp184, Lys72 |

| 10 | 1.25 | 0.85 | Asp184, Lys72 |

| 20 | 1.50 | 0.90 | Asp184 |

| 30 | 1.48 | 0.88 | Asp184, Lys72 |

| 40 | 1.52 | 0.91 | Asp184, Lys72 |

| 50 | 1.51 | 0.89 | Asp184, Lys72 |

This table is for illustrative purposes only, as specific experimental data for this complex is not publicly available.

Exploration of Conformational Changes Upon Binding

The binding of a ligand to a protein can induce conformational changes in both molecules. MD simulations can capture these dynamic alterations, providing insights into the mechanism of action. For this compound, it would be important to analyze the torsional angles of the acrylic acid side chain and its orientation relative to the thiazole ring upon binding to a target protein. Similarly, the simulation would reveal if any significant conformational shifts occur in the protein's active site to accommodate the ligand, such as the movement of flexible loops or side chains of key residues.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are a cornerstone of modern drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netimist.ma

Development of Predictive Models for Biological Efficacy

To develop a QSAR model for a series of thiazole acrylic acid derivatives, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values) is required. researchgate.net These activities are then correlated with calculated molecular descriptors. Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms are employed to generate a predictive model. A statistically robust QSAR model, characterized by high correlation coefficients (r²) and cross-validated correlation coefficients (q²), can then be used to predict the biological efficacy of novel, unsynthesized analogs of this compound. researchgate.net

Identification of Physicochemical Descriptors Correlating with Activity

A key outcome of QSAR modeling is the identification of physicochemical descriptors that significantly influence the biological activity of the compounds. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). For thiazole derivatives, studies have shown that descriptors related to topology and electronic properties can be crucial for their activity. researchgate.netresearchgate.net Identifying these key descriptors for this compound and its analogs would provide valuable guidance for designing more potent compounds. For example, if a QSAR model indicates that a lower HOMO-LUMO gap is correlated with higher activity, modifications to the molecule that decrease this gap would be prioritized.

Table 2: Hypothetical Physicochemical Descriptors for a Series of Thiazole Acrylic Acid Derivatives Used in a QSAR Study

| Compound | LogP | Molecular Weight | Polar Surface Area (Ų) | Biological Activity (pIC50) |

| Analog 1 | 2.1 | 185.2 | 65.4 | 5.2 |

| Analog 2 | 2.5 | 199.3 | 68.2 | 5.8 |

| Analog 3 | 1.9 | 171.2 | 62.1 | 4.9 |

| This compound | 1.5 | 169.2 | 71.6 | 5.5 |

| Analog 4 | 2.8 | 213.3 | 66.5 | 6.1 |

This table contains hypothetical data for illustrative purposes.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity Prediction

In silico ADME/Tox prediction is a critical step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic and safety profiles. nih.govbohrium.comresearchgate.net Various computational models are available to predict these properties based on the chemical structure of a molecule.

For this compound, a range of ADME properties can be calculated. These include predictions of oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential interactions with cytochrome P450 enzymes, which are key for metabolism. Toxicity predictions can flag potential liabilities such as mutagenicity, carcinogenicity, or cardiotoxicity. jetir.org

Table 3: Predicted In Silico ADME and Toxicity Profile of this compound

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Likely well-absorbed from the gut |

| Caco-2 Permeability | Moderate | Moderate potential for intestinal permeation |

| Distribution | ||

| Blood-Brain Barrier Penetration | Low | Unlikely to cross into the central nervous system |

| Plasma Protein Binding | Moderate | Expected to have a moderate fraction bound to plasma proteins |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway |

| CYP3A4 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate | Potential for renal excretion |

| Toxicity | ||

| Ames Mutagenicity | Negative | Unlikely to be mutagenic |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

The data in this table is illustrative and based on general predictions for similar chemical structures. Specific experimental validation is required.

By evaluating these parameters computationally, researchers can prioritize compounds with a higher likelihood of success in later stages of drug development, saving time and resources.

Advanced Research Perspectives and Future Directions for E 3 2 Methylthiazol 4 Yl Acrylic Acid

Rational Design and Synthesis of Next-Generation Analogues and Derivatives

The rational design of new molecules based on the (E)-3-(2-Methylthiazol-4-yl)acrylic acid scaffold is a key area of future research. This involves strategically modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties. drughunter.com

Bioisosteric Replacements of the Thiazole (B1198619) and Acrylic Acid Moieties

For the thiazole ring, a five-membered heterocycle known for a wide range of biological activities, several bioisosteric replacements can be considered. nih.govwisdomlib.org The goal is to emulate the steric, electronic, and hydrogen-bonding characteristics of the thiazole. For instance, replacing the thiazole with a pyrazole (B372694) has been shown to be a successful strategy in some contexts, as the two heterocycles have a similar size and shape. researchgate.net Other aromatic heterocycles like oxadiazoles, triazoles, and imidazoles also serve as viable bioisosteres, capable of mimicking amide hydrogen bonding properties and improving metabolic stability. drughunter.comresearchgate.net

The carboxylic acid group is also a frequent target for bioisosteric replacement to overcome challenges such as limited membrane permeability and rapid metabolism. nih.gov The most common and well-documented bioisostere for a carboxylic acid is the 5-substituted 1H-tetrazole, which is found in numerous FDA-approved drugs. Other potential replacements include acyl sulfonamides, hydroxamic acids, and various acidic heterocycles like 5-oxo-1,2,4-oxadiazoles, which can offer slightly less acidic alternatives to improve oral bioavailability. chem-space.com

Table 1: Potential Bioisosteric Replacements for Core Moieties This table is interactive. Click on the headers to sort.

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Thiazole | Pyrazole | Similar size and shape. researchgate.net |

| Oxadiazole | Can act as a stable substitute and mimic interaction patterns. researchgate.net | |

| Triazole | Can enhance metabolic stability and mimic hydrogen bonding. drughunter.com | |

| Imidazole | Can serve as an effective bioisostere for improving bioavailability. | |

| Acrylic Acid | 5-Substituted Tetrazole | Well-established, acidic replacement with similar geometry. |

| Acyl Sulfonamide | Common replacement to modulate acidity and physicochemical properties. chem-space.com | |

| Hydroxamic Acid | Offers moderately acidic characteristics and strong metal-chelating properties. nih.gov | |

| 5-oxo-1,2,4-oxadiazole | Less acidic heterocycle that can improve oral bioavailability. |

Design of Hybrid Compounds Incorporating Other Pharmacophores

A promising strategy involves creating hybrid molecules by linking this compound to other known pharmacophores. This approach aims to develop agents with dual or synergistic modes of action, potentially leading to enhanced efficacy or the ability to overcome drug resistance. The thiazole nucleus is a common component in clinically used drugs and serves as a scaffold for designing multi-targeted agents. nih.govnih.gov

For example, hybrid molecules could be designed by conjugating the parent compound with moieties known for specific biological activities, such as anticancer or anti-inflammatory effects. researchgate.netnih.gov Research has shown the successful development of thiazole-based hybrids, including coumarylthiazole derivatives and acridine-thiazole hybrids, which have demonstrated potent biological activities. acs.org The synthesis of such compounds often involves linking the thiazole core to another bioactive scaffold, creating a single molecule that can interact with multiple biological targets. researchgate.net

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment

Rigorous structural confirmation and purity assessment are critical for any chemical compound intended for biological study. A combination of advanced spectroscopic and chromatographic techniques is essential for characterizing this compound and its derivatives.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are fundamental for structural elucidation. mdpi.comresearchgate.net

¹H-NMR spectroscopy is used to identify the chemical environment of protons, confirming the presence of the methyl group, the thiazole ring protons, and the vinyl protons of the acrylic acid moiety. The coupling constants between the vinyl protons are crucial for confirming the (E)-stereochemistry of the double bond.

¹³C-NMR spectroscopy provides information on the carbon skeleton, including the carbonyl carbon of the carboxylic acid and the carbons of the thiazole ring. researchgate.net

FT-IR spectroscopy helps to identify key functional groups, such as the characteristic C=O stretch of the carboxylic acid and C=N stretching of the thiazole ring. mdpi.com

UV-Vis spectroscopy can be used to study the electronic transitions within the molecule, providing data that can be correlated with computational calculations. mdpi.comresearchgate.net

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the gold standard for assessing the purity of the compound. HPLC, often coupled with a mass spectrometry (MS) detector, allows for the separation of the target compound from any impurities, starting materials, or side products from the synthesis. mdpi.com The purity is typically determined by measuring the area of the main peak relative to the total peak area in the chromatogram. mdpi.com

Table 2: Summary of Analytical Methods for Characterization This table is interactive. Click on the headers to sort.

| Technique | Purpose | Key Information Obtained |

|---|---|---|

| ¹H-NMR | Structural Elucidation | Chemical shifts and coupling constants for all protons; confirmation of (E)-isomer. |

| ¹³C-NMR | Structural Elucidation | Confirmation of the carbon framework, including carbonyl and heterocyclic carbons. researchgate.net |

| FT-IR | Functional Group ID | Identification of C=O, O-H, C=C, and C=N vibrational frequencies. mdpi.com |

| HPLC-MS | Purity & Identity | Separation from impurities, quantification of purity, and confirmation of molecular weight. mdpi.com |

| UV-Vis | Spectroscopic Properties | Determination of absorption maxima (λmax) related to electronic structure. mdpi.com |

Integration with High-Throughput Screening Platforms for Broad Biological Profiling

To fully understand the therapeutic potential of this compound and its newly designed analogues, integration with high-throughput screening (HTS) platforms is essential. HTS allows for the rapid testing of thousands of compounds against a wide array of biological targets, such as enzymes, receptors, and whole cells. nih.gov Thiazole-containing compounds have been identified as hits in numerous screening campaigns, highlighting the potential of this scaffold. nih.govwisdomlib.org

Libraries of derivatives of this compound can be synthesized and submitted for broad biological profiling. This could involve screening against panels of kinases, proteases, G-protein coupled receptors (GPCRs), and various cancer cell lines. nih.govnih.gov Such large-scale screening can uncover novel biological activities and identify new therapeutic avenues that were not initially anticipated. nih.gov

However, it is important to note that some thiazole derivatives, particularly 2-aminothiazoles, are known to be "frequent hitters" in HTS assays, meaning they can show non-specific activity or interfere with the assay technology itself. nih.gov Therefore, any hits identified from HTS campaigns must undergo rigorous validation. This includes secondary assays, dose-response studies, and counter-screens to rule out non-specific inhibition, redox activity, or spectral interference, ensuring that the observed activity is due to specific on-target engagement. nih.gov

Development of this compound as a Chemical Probe or Research Tool

Beyond its direct therapeutic potential, this compound could be developed into a chemical probe. A chemical probe is a highly selective small molecule used to study the function of a specific protein or biological pathway in cells and organisms. The development of such a tool requires a deep understanding of the molecule's mechanism of action.

The process would involve:

Target Identification and Validation: Using techniques like HTS and mechanism-of-action studies to identify a specific, high-affinity biological target. Thiazole derivatives have been developed as inhibitors for various targets, including kinases and enzymes involved in cell cycle regulation. nih.govresearchgate.net